2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Description
Properties
IUPAC Name |
2-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-4-3-9-11-8(12-13-9)6-7-2-1-5-14-7/h1-2,5H,3-4,6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJLZRUGFJIVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NOC(=N2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of 1,2,4-Oxadiazole Synthesis Strategies
The 1,2,4-oxadiazole ring is typically synthesized via two primary routes: (1) cyclization of amidoximes with carboxylic acid derivatives and (2) 1,3-dipolar cycloaddition of nitrile oxides with nitriles. The former is more widely adopted due to better regiocontrol and substrate availability. Recent advances include one-pot protocols, microwave-assisted reactions, and solid-supported syntheses, which improve efficiency and sustainability.
Synthetic Routes for 2-[3-(Thiophen-2-ylmethyl)-1,2,4-Oxadiazol-5-yl]Ethanamine
Amidoxime and Acyl Chloride Cyclization
This method involves the reaction of a thiophen-2-ylmethyl-substituted amidoxime with an ethanamine-linked acyl chloride.
Preparation of Amidoxime Precursor
The amidoxime 1 is synthesized from 3-(thiophen-2-ylmethyl)propanenitrile via hydroxylamine treatment. A mixture of the nitrile (9.7 mmol), hydroxylamine hydrochloride (20.1 mmol), and potassium carbonate (15.2 mmol) in ethanol/water undergoes reflux for 1 h, yielding the amidoxime after workup.
Synthesis of Ethanamine-Linked Acyl Chloride
3-Cyanoethylpropanoic acid is converted to its acyl chloride 2 using oxalyl chloride (2.0 mL) at room temperature. The reaction is monitored by TLC until completion, and the product is used immediately due to hygroscopicity.
Cyclization Reaction
Amidoxime 1 (1.14 mmol) and acyl chloride 2 (1.37 mmol) are combined in anhydrous dichloromethane with triethylamine (2.53 mmol) under nitrogen. After 12 h, silica gel is added, and the mixture is irradiated under microwave (75 W, 100–105 °C) for 15–30 min. Purification via column chromatography (hexanes/ethyl acetate, 9:1) yields the oxadiazole 3 (Scheme 1).
Key Data
| Parameter | Value |
|---|---|
| Yield | 61–93% |
| Reaction Time | 15–45 min (microwave) |
| Purification | Column chromatography |
Vilsmeier Reagent-Mediated One-Pot Synthesis
The Vilsmeier reagent (DMF/POCl3) activates carboxylic acids for direct reaction with amidoximes, enabling a streamlined approach.
Carboxylic Acid Activation
3-(Thiophen-2-ylmethyl)propanoic acid (4 ) is treated with Vilsmeier reagent (2 equiv DMF, 1 equiv POCl3) at 0°C for 1 h, generating the activated intermediate 5 .
Cyclization with Amidoxime
The amidoxime 1 (1.2 equiv) is added to 5 in acetonitrile, and the mixture is stirred at 80°C for 6 h. The product 3 is isolated via filtration (yield: 70–85%).
Advantages :
Post-Cyclization Nitrile Reduction
This route involves synthesizing a nitrile-substituted oxadiazole followed by reduction to the primary amine.
Oxadiazole Formation
3-(Thiophen-2-ylmethyl)propanoic acid is converted to its acyl chloride and reacted with 3-cyanoethylamidoxime (6 ) under standard cyclization conditions (T3P, DCM, 80°C), yielding nitrile 7 (85–90% yield).
Catalytic Hydrogenation
Nitrile 7 is hydrogenated (H2, 50 psi, Raney Ni, ethanol, 24 h) to afford 3 (65–75% yield).
Challenges :
Comparative Analysis of Methods
Optimization and Scale-Up Considerations
- Microwave Assistance : Reduces reaction time by 50% compared to conventional heating.
- Solvent-Free Conditions : Mechanochemical approaches (e.g., ball milling) are emerging but untested for this compound.
- Protecting Groups : Boc-protected amines improve stability during cyclization, with deprotection using TFA post-synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The ethanamine chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding or other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Effects
- Thiophen-2-ylmethyl Substituent : The sulfur atom in the thiophene ring enhances π-electron density and may participate in hydrogen bonding or hydrophobic interactions, distinguishing it from purely aromatic phenyl analogs .
- Electron-Withdrawing Groups (e.g., 4-Chlorophenyl, CF₃) : Enhance electrophilicity and metabolic resistance, favoring interactions with electron-rich biological targets .
- Cyclopropyl : Introduces steric constraints and conformational rigidity, which may limit rotational freedom and improve target selectivity .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl derivative () is the most lipophilic, followed by the chlorophenyl analog (). The thiophene-containing compound exhibits moderate lipophilicity due to the sulfur atom’s polarizability.
- Solubility : Methoxy and dimethoxy derivatives () likely have higher aqueous solubility due to their polar substituents.
Biological Activity
2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiophen-2-ylmethyl group attached to an oxadiazole ring. Its IUPAC name is 2-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine, with a molecular formula of and a molecular weight of approximately 210.26 g/mol. The presence of the thiophene and oxadiazole moieties contributes to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine. The compound has demonstrated significant cytotoxicity against various cancer cell lines. Below is a summary of findings regarding its anticancer activity:
| Cell Line | IC50 (µM) |
|---|---|
| Human cervical carcinoma (HeLa) | 9.27 |
| Colon adenocarcinoma (Caco-2) | 2.76 |
| Renal cancer (RXF 486) | 1.143 |
These results indicate that the compound exhibits potent inhibitory effects on tumor growth, particularly in renal and cervical cancers .
The mechanism by which 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Flow cytometry analyses have shown that the compound can trigger apoptotic pathways in treated cells .
Case Studies
A study focusing on the compound's derivatives revealed that modifications to the oxadiazole structure could enhance biological activity. For instance, certain derivatives were found to be more effective than standard chemotherapeutics like doxorubicin against specific cancer cell lines .
Other Biological Activities
Beyond anticancer properties, compounds containing oxadiazole moieties have been investigated for their antibacterial and anti-inflammatory activities. The unique electronic properties imparted by the thiophene group may also contribute to these effects .
Synthesis Methods
The synthesis of 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions starting from appropriate precursors.
- Introduction of the Thiophen Group : A condensation reaction introduces the thiophen moiety into the compound.
- Functionalization : Further modifications may be applied to optimize yield and enhance biological activity.
These synthetic routes can be optimized using modern techniques such as flow chemistry to improve efficiency and purity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine, and how can reaction conditions be controlled to improve yields?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiophene-containing precursors with nitrile derivatives. For example, oxadiazole ring formation may require refluxing in ethanol or THF under acidic conditions (e.g., HCl) to achieve yields of ~70–80%. Monitoring reaction progress via TLC and optimizing pH (6.5–7.5) are critical to minimize side products. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Key Data :
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| Cyclization | Ethanol, HCl, 80°C | 73% | Column chromatography |
Q. How can the structural identity and purity of this compound be confirmed?
- Methodological Answer : Use a combination of -NMR (to verify thiophene proton signals at δ 7.2–7.4 ppm and oxadiazole-linked ethylamine protons at δ 2.8–3.1 ppm), -NMR (to confirm oxadiazole C=O at ~167 ppm), and HRMS (ESI+) for molecular weight validation. Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Start with in vitro cytotoxicity assays (MTT test on HEK-293 or HepG2 cells) and receptor-binding studies (e.g., serotonin receptors, given structural similarity to L-694,247, a known 5-HT ligand). Use fluorescence polarization assays to measure IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
Modify substituents : Replace the thiophen-2-ylmethyl group with furan or pyridine analogs to assess electronic effects.
Alter the ethylamine chain : Introduce methyl or cyclopropyl groups to evaluate steric impacts on receptor binding.
Assay Design : Test analogs in dose-response models (e.g., cAMP inhibition for GPCR targets) and compare EC values. Molecular docking (AutoDock Vina) against 5-HT receptor crystal structures (PDB: 6G79) can predict binding modes .
- SAR Data Example :
| Analog | Substituent | EC (nM) |
|---|---|---|
| Parent | Thiophene | 120 |
| A | Furan | 85 |
| B | Pyridine | 310 |
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Use molecular dynamics simulations (AMBER or GROMACS) to model ligand-receptor interactions under physiological conditions. Validate with mutagenesis studies (e.g., Ala-scanning of receptor residues) to confirm binding hotspots .
Q. How can X-ray crystallography be applied to determine its 3D structure and intermolecular interactions?
- Methodological Answer : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL (for small molecules) or PHENIX (for protein complexes). Analyze hydrogen bonds (e.g., oxadiazole N–O⋯H–N interactions) and π-stacking (thiophene-aromatic contacts) .
Q. What metabolomic approaches identify its degradation products or metabolites?
- Methodological Answer : Incubate with liver microsomes (human or rat) and analyze via LC-QTOF-MS. Use software like MetaboLynx to detect phase I/II metabolites (e.g., hydroxylation at the ethylamine chain or glutathione adducts) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
